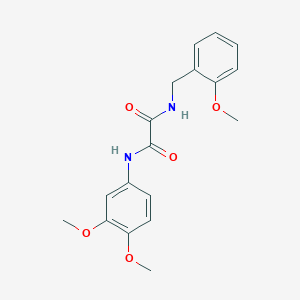

N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide

CAS No.: 900001-42-5

Cat. No.: VC5223392

Molecular Formula: C18H20N2O5

Molecular Weight: 344.367

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 900001-42-5 |

|---|---|

| Molecular Formula | C18H20N2O5 |

| Molecular Weight | 344.367 |

| IUPAC Name | N'-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide |

| Standard InChI | InChI=1S/C18H20N2O5/c1-23-14-7-5-4-6-12(14)11-19-17(21)18(22)20-13-8-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |

| Standard InChI Key | KCUGKFPEOZMRLH-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)OC |

Introduction

Oxalamides are a class of organic compounds characterized by the presence of an oxalamide functional group (-CONH-) linked to various aromatic or aliphatic substituents. These compounds are widely studied for their pharmacological properties, structural versatility, and potential applications in medicinal chemistry.

General Formula:

Where and represent different substituents, which can be aromatic (e.g., phenyl groups) or aliphatic chains.

Molecular Features:

-

Functional Groups: Methoxy (-OCH₃), amide (-CONH-), and benzyl groups.

-

Potential Properties: The presence of methoxy groups enhances electron-donating effects, which may influence solubility, reactivity, and bioactivity.

Synthesis Pathway

Oxalamides are typically synthesized via condensation reactions involving oxalyl chloride and primary or secondary amines. For this compound:

-

Oxalyl chloride reacts with 3,4-dimethoxyaniline to form an intermediate.

-

This intermediate is further reacted with 2-methoxybenzylamine under controlled conditions to yield the final product.

Reaction Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran (THF).

-

Catalyst: Triethylamine (TEA) or pyridine.

-

Temperature: Typically performed at low temperatures (0–5°C) to prevent side reactions.

Potential Applications

While specific data on this compound is unavailable, similar oxalamides exhibit diverse biological activities:

-

Pharmacological Properties:

-

Antimicrobial: Effective against bacterial and fungal strains.

-

Anticancer: Potential inhibitors of cancer cell proliferation.

-

Enzyme Inhibition: Targeting specific enzymes in metabolic pathways.

-

-

Material Science:

-

Oxalamides are used in supramolecular chemistry for their ability to form hydrogen-bonded networks.

-

They can serve as ligands in coordination chemistry.

-

-

Drug Design:

-

Methoxy-substituted aromatic compounds often exhibit enhanced lipophilicity, aiding in drug delivery and bioavailability.

-

Analytical Characterization

To confirm the structure and purity of N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide, standard analytical techniques are employed:

-

NMR Spectroscopy: Identifies chemical shifts corresponding to methoxy groups, aromatic protons, and amide hydrogens.

-

Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): Confirms functional groups via characteristic absorption peaks (e.g., amide C=O stretching at ~1650 cm⁻¹).

-

Elemental Analysis: Verifies the empirical formula by measuring carbon, hydrogen, nitrogen content.

Hypothetical Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C17H20N2O5 |

| Molecular Weight | ~332 g/mol |

| Melting Point | ~200–220°C (estimated based on analogs) |

| Solubility | Soluble in polar organic solvents |

| Biological Activity | Potential antimicrobial/anticancer agent |

Research Outlook

The unique substitution pattern in N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide suggests potential applications in medicinal chemistry. Future studies could focus on:

-

Screening its biological activity against various pathogens.

-

Investigating its role as a scaffold for drug development.

-

Exploring its supramolecular properties for material science applications.

If more specific data becomes available regarding this compound's biological activity or synthesis details, further insights can be provided.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume